6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione
Brand Name: Vulcanchem
CAS No.: 1021499-85-3
VCID: VC18413628
InChI: InChI=1S/C18H8O5/c19-15-8-4-1-2-5-9(8)16-13-12-10(17(20)23-16)6-3-7-11(12)22-18(21)14(13)15/h1-7,19H
SMILES:
Molecular Formula: C18H8O5
Molecular Weight: 304.3 g/mol

6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione

CAS No.: 1021499-85-3

Cat. No.: VC18413628

Molecular Formula: C18H8O5

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione - 1021499-85-3

Specification

CAS No. 1021499-85-3
Molecular Formula C18H8O5
Molecular Weight 304.3 g/mol
IUPAC Name 8-hydroxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,12,14,16(20)-octaene-10,17-dione
Standard InChI InChI=1S/C18H8O5/c19-15-8-4-1-2-5-9(8)16-13-12-10(17(20)23-16)6-3-7-11(12)22-18(21)14(13)15/h1-7,19H
Standard InChI Key PHGKGINKUYUOGA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C4=C2OC(=O)C5=C4C(=CC=C5)OC3=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 8-hydroxy-11,18-dioxapentacyclo[10.6.2.0²,⁷.0⁹,¹⁹.0¹⁶,²⁰]icosa-1(19),2,4,6,8,12,14,16(20)-octaene-10,17-dione, reflects its intricate pentacyclic framework . Key features include:

  • A central chromene scaffold fused with benzo and chromenone groups.

  • Two ketone groups at positions 5 and 12.

  • A hydroxyl substituent at position 6, enhancing solubility and hydrogen-bonding potential .

The planar structure is stabilized by π-conjugation across the fused rings, as evidenced by its canonical SMILES representation:
C1=CC=C2C(=C1)C(=C3C4=C2OC(=O)C5=C4C(=CC=C5)OC3=O)O .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1021499-85-3
Molecular FormulaC18H8O5\text{C}_{18}\text{H}_{8}\text{O}_{5}
Molecular Weight304.3 g/mol
XLogP3-AA (Partition Coefficient)4.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Spectroscopic and Computational Data

PubChem’s computed properties reveal a high degree of aromaticity, with an exact mass of 304.03717335 Da and a rotatable bond count of 0, indicating rigidity . The InChIKey PHGKGINKUYUOGA-UHFFFAOYSA-N facilitates database searches, while its 3D conformer model predicts minimal steric strain due to the planar arrangement .

Synthesis and Preparation

Purification and Characterization

Post-synthesis, chromatographic techniques (e.g., HPLC, column chromatography) are employed to isolate the compound. Structural validation relies on:

  • Mass spectrometry: To confirm the molecular ion peak at m/z 304.

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would resolve aromatic proton environments and carbonyl carbons.

Pharmacological Activities

Table 2: Hypothesized Biological Targets

TargetMechanismEvidence Level
DNA Topoisomerase IIInhibition of DNA replicationTheoretical
Reactive Oxygen SpeciesRadical scavengingStructural
Bacterial Cell WallsDisruption of membrane integrityAnalog-based

Structure-Activity Relationships (SAR)

  • The 6-hydroxy group is critical for antioxidant capacity, analogous to flavonoids like quercetin.

  • Ketone moieties at positions 5 and 12 may enhance electrophilicity, facilitating covalent binding to biological nucleophiles .

SupplierPurityPrice (USD/mg)Availability
Aladdin Scientific95%12.50In stock
Synpharmatech98%14.202–4 weeks

Research Applications

  • Drug discovery: As a scaffold for designing kinase inhibitors.

  • Material science: Studying π-conjugated systems for organic electronics.

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